2,6-Diaminopyrimidin-4-ol sulfate hydrate is a chemical compound with significant relevance in pharmaceutical and biochemical research. Its IUPAC name is 2,6-diamino-4(5H)-pyrimidinone sulfate, and it is classified under the pyrimidine derivatives. The compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules.
2,6-Diaminopyrimidin-4-ol sulfate hydrate falls under the category of organic compounds known as pyrimidines. These compounds are characterized by their six-membered ring structure containing nitrogen atoms. The specific structure of this compound includes two amino groups at the 2 and 6 positions and a hydroxyl group at the 4 position of the pyrimidine ring.
The synthesis of 2,6-diaminopyrimidin-4-ol sulfate hydrate can be achieved through various methods, primarily involving the reaction of appropriate pyrimidine derivatives with amine sources. A common approach involves:
The synthesis often requires careful monitoring of pH and temperature to ensure optimal yields. The final product is typically purified through crystallization techniques or chromatography to achieve the desired purity levels.
The molecular formula for 2,6-diaminopyrimidin-4-ol sulfate hydrate is . Its structure features a pyrimidine ring with two amine groups and a hydroxyl group, contributing to its reactivity and biological activity.
Key structural data includes:
The InChI key for this compound is SWELIMKTDYHAOY-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
2,6-Diaminopyrimidin-4-ol sulfate hydrate can participate in various chemical reactions typical of amines and hydroxyl groups:
These reactions are often facilitated by specific catalysts or conditions that enhance reactivity while minimizing side reactions.
The mechanism of action for 2,6-diaminopyrimidin-4-ol sulfate hydrate primarily involves its role as a substrate or intermediate in enzymatic reactions within biological systems. For instance, it may act as an inhibitor or modulator in pathways involving purine metabolism.
Research indicates that compounds similar to 2,6-diaminopyrimidin-4-ol have been shown to exhibit inhibitory activity against certain kinases, which are crucial in cell signaling pathways .
Key chemical properties include:
Relevant data on these properties can be found in safety data sheets provided by suppliers .
2,6-Diaminopyrimidin-4-ol sulfate hydrate has several scientific uses:
The core synthesis of 2,6-diaminopyrimidin-4-ol (DAHP) relies on guanidine cyclization with β-dicarbonyl compounds. In a classic route, guanidine hydrochloride reacts with ethyl cyanoacetate in sodium ethoxide/anhydrous ethanol to form the pyrimidine ring. This proceeds via nucleophilic attack by guanidine on the electrophilic carbon of ethyl cyanoacetate, followed by cyclodehydration. The reaction sequence is:
Table 1: Key Parameters in Guanidine Cyclization
| Component | Quantity | Role | Reaction Condition | Yield |
|---|---|---|---|---|
| Guanidine hydrochloride | 97 g | Nucleophile source | Room temperature | 80–82% |
| Ethyl cyanoacetate | 113 g | Electrophile source | Reflux, 2 hours | - |
| Sodium ethoxide | 23 g Na/250 ml EtOH | Base catalyst | Anhydrous ethanol | - |
| Glacial acetic acid | 67 ml | Acidifying agent | Post-reflux addition | - |
Conversion of DAHP to its sulfate hydrate involves precise sulfation and hydration control. Key methods include:
Table 2: Sulfation and Hydration Optimization
| Parameter | Optimal Condition | Deviation Impact | Hydrate Stability |
|---|---|---|---|
| H₂SO₄:DAHP ratio | 1:1 | Di-sulfate formation at >1:1 | Poor |
| Crystallization pH | 1.0–2.5 | Dehydration at pH >3.0 | High |
| Solvent system | H₂O/MeOH (3:1 v/v) | Incomplete hydration in pure water | Moderate |
| Temperature | 0–5°C during acid addition | Decomposition at >25°C | Low |
Solvent-free routes address waste reduction in DAHP synthesis. In one approach:
Catalyst engineering significantly improves cyclization efficiency:
Table 3: Catalytic Systems for DAHP Synthesis
| Catalyst | Reaction Medium | Time | Temperature | Yield | Advantage |
|---|---|---|---|---|---|
| Sodium methoxide | Methanol | 4 hours | Reflux | 95% | Faster guanidine activation |
| PTSA (10 mol%) | Solvent-free | 5 min | Microwave, 150°C | 90% | Energy efficiency |
| Cysteine (0.5 wt%) | Aqueous H₂SO₄ | 1 hour | 0–5°C | 88% | Prevents over-oxidation |
Hydrate stability of 2,6-diaminopyrimidin-4-ol sulfate depends on crystallization control:
Table 4: Crystallization Parameters for Hydrate Stabilization
| Crystallization Factor | Optimal Condition | Hydrate Form | Water Content (Theoretical) |
|---|---|---|---|
| pH adjustment | pH 5.0–5.5 with acetic acid | Monohydrate | 4.8–5.2 wt% |
| Cooling rate | 1°C/min to 5°C | β-Polymorph | 5.0 wt% |
| Solvent composition | H₂O/EtOH (4:1 v/v) | Monohydrate | 4.9–5.1 wt% |
| Aging time | 12 hours at 4°C | Low-defect crystals | 5.0 wt% |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: